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Executive Summary
-Cortolone (

-tetrahydroxy-

-pregnan-11-one) is a principal urinary metabolite of cortisol, specifically derived from the
downstream reduction of cortisone. It serves as a critical biomarker for assessing total body
cortisol production and the functionality of the

-hydroxysteroid dehydrogenase (

-HSD) system.

Unlike cortisol, which is bioactive,

-cortolone is a biologically inactive, tetrahydro-reduced end-product. Its quantification via Gas
Chromatography-Mass Spectrometry (GC-MS) is the gold standard for diagnosing disorders of
steroid metabolism, including Apparent Mineralocorticoid Excess (AME) and
Pseudohypoaldosteronism.
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The Biochemical Pathway
The formation of

-cortolone represents the final stage of glucocorticoid catabolism, primarily occurring in the
liver. The pathway involves a sequential "shut-down" of the steroid's biological activity through
irreversible A-ring reduction and side-chain modification.

Pathway Logic
Oxidation (The Shuttle): Cortisol is first oxidized to Cortisone by

-HSD Type 2 (kidney/peripheral). This is the gatekeeping step that prevents cortisol from
activating the mineralocorticoid receptor.

A-Ring Reduction: Cortisone is reduced to Tetrahydrocortisone (THE) by

-reductase and

-HSD.

Side-Chain Reduction: The C20 ketone of THE is reduced to a hydroxyl group by

-HSD (

), yielding

-Cortolone.

Pathway Diagram
The following diagram illustrates the enzymatic cascade from Cortisol to

-Cortolone.
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Figure 1: The metabolic lineage of
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-Cortolone. Note that

-Cortolone is an 11-oxo metabolite, derived strictly from the Cortisone branch.

Enzymology and Mechanistic Detail
Understanding the specific isozymes is critical for interpreting metabolic profiles, as genetic

polymorphisms in these enzymes can alter urinary steroid ratios.

The Precursor Step: -HSD2 (HSD11B2)
Function: Converts Cortisol (11-OH) to Cortisone (11-oxo).

Relevance:

-Cortolone retains the 11-oxo group. Therefore, it is a marker of the oxidized pool of
glucocorticoids. A failure in this enzyme (e.g., AME syndrome or licorice ingestion) results in
low levels of cortisone metabolites (THE,

-cortolone) and high levels of cortisol metabolites (THF,

-cortol).

The Committal Step: -Reductase (AKR1D1)
Function: Reduces the double bond at C4-C5, introducing a hydrogen in the

configuration.

Result: This creates the "bent" steroid structure characteristic of bile acids and inactive

steroid metabolites, preventing binding to nuclear receptors.

The Terminal Step: -HSD (AKR1C1)[3]
Enzyme: Aldo-Keto Reductase Family 1 Member C1 (AKR1C1).[1][2]

Mechanism: Stereospecific reduction of the C20 ketone to a hydroxyl group in the

position.

Specificity: While AKR1C1 is often termed
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-HSD, it shares high homology with AKR1C2 (

-HSD).[3] However, structural biology confirms that AKR1C1 preferentially catalyzes the 20-
ketosteroid reduction required to form

-cortolone from THE.

Analytical Protocol: GC-MS Profiling
The quantification of

-cortolone is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[4] Liquid
Chromatography (LC-MS/MS) is gaining traction but faces challenges with the separation of
stereoisomers (

vs

cortolones/cortols).

Sample Preparation Workflow
This protocol utilizes Methyloxime-Trimethylsilyl (MO-TMS) derivatization, which stabilizes the

steroid and improves volatility.
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Step Procedure Critical Mechanism

1. Hydrolysis

Incubate 1-2 mL urine with

-glucuronidase (from H.

pomatia or E. coli) at 37°C or

55°C.

Cleaves glucuronide/sulfate

conjugates to release free

-cortolone.

2. Extraction

Solid Phase Extraction (SPE)

using C18 cartridges.[4] Wash

with water; elute with

methanol.

Removes salts and polar

interferences; concentrates

steroids.

3. Derivatization A

Add 2% Methoxyamine HCl in

Pyridine. Heat at 60°C for 1

hour.

Converts ketone groups (C11,

C20 if present) to

Methyloximes (MO),

preventing enolization.

4. Derivatization B

Add MSTFA (N-Methyl-N-

trimethylsilyltrifluoroacetamide)

+ 1% TMCS. Heat at 100°C for

30 mins.

Converts hydroxyl groups (C3,

C17, C20, C21) to

Trimethylsilyl (TMS) ethers.

GC-MS Acquisition Parameters
Column: Non-polar capillary column (e.g., DB-1 or ZB-1), 15m - 30m.

Carrier Gas: Helium at 1 mL/min.

Temperature Program: Ramp from 100°C to 300°C at 10-15°C/min.

-Cortolone elutes in the late region (methylene unit ~28-29).

Ionization: Electron Impact (EI) at 70 eV.

Mass Spectral Identification
The MO-TMS derivative of

-cortolone (
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-tetrakis(trimethylsilyloxy)-

-pregnan-11-one methyloxime) fragments characteristically.

Target Ion (Quantification):m/z 449

Origin: Likely represents the loss of the side chain and TMS groups, a stable core

fragment characteristic of the cortolone structure.

Qualifier Ions:m/z 359, 269

These ions confirm the specific hydroxylation pattern and distinguish it from stereoisomers

like

-cortolone.

Clinical Utility and Diagnostic Ratios
-Cortolone is rarely interpreted in isolation. It is used in ratios to diagnose enzyme deficiencies.

The AME Diagnosis (11 -HSD2 Deficiency)
In Apparent Mineralocorticoid Excess, the conversion of Cortisol to Cortisone is blocked.

Biomarker: Drastic reduction in 11-oxo metabolites (THE,

-Cortolone).

Diagnostic Ratio:

Total Glucocorticoid Production
To assess total adrenal output (better than serum cortisol), sum the major urinary metabolites:

Reference Ranges (Adults)
-Cortolone Excretion: Approx. 500 - 1500

g/24h (highly variable by age/sex).

Note: Values must be normalized to creatinine or 24h volume.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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